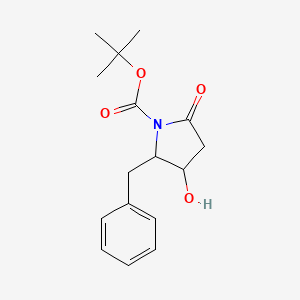![molecular formula C9H13N5O3 B14783761 9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one](/img/structure/B14783761.png)
9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tiviciclovir involves the preparation of its hydrochloride form, which is an antiviral guanosine analog . The synthetic route typically includes the reaction of guanosine with specific reagents under controlled conditions to yield Tiviciclovir hydrochloride. Industrial production methods focus on optimizing yield and purity, often involving multiple purification steps to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Tiviciclovir undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of Tiviciclovir can lead to the formation of oxidized guanosine derivatives .
Scientific Research Applications
Tiviciclovir has been extensively studied for its antiviral properties. It has shown promising results in the treatment of chronic hepatitis B by suppressing viral replication and reducing alanine aminotransferase levels. Additionally, Tiviciclovir has been investigated for its efficacy against herpes simplex virus types 1 and 2, as well as varicella-zoster virus. Its antiviral activity extends to various other viruses, making it a valuable compound in virology research.
Mechanism of Action
Tiviciclovir exerts its antiviral effects by damaging viral DNA, thereby inhibiting viral replication . It targets the DNA polymerase enzyme, which is crucial for viral DNA synthesis. By interfering with this enzyme, Tiviciclovir prevents the virus from replicating and spreading .
Comparison with Similar Compounds
Tiviciclovir is similar to other antiviral guanosine analogs such as aciclovir and penciclovir. it is unique in its novel mechanism of action as a DNA damager . This sets it apart from other compounds that primarily function as DNA polymerase inhibitors. Similar compounds include aciclovir, penciclovir, and valaciclovir, each with its own specific applications and efficacy profiles .
Properties
Molecular Formula |
C9H13N5O3 |
|---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
9-[3-hydroxy-2-(hydroxymethyl)propyl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C9H13N5O3/c10-9-12-7-6(8(17)13-9)11-4-14(7)1-5(2-15)3-16/h4-6,15-16H,1-3H2,(H2,10,13,17) |
InChI Key |
MJQFVPKSSTXWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1CC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


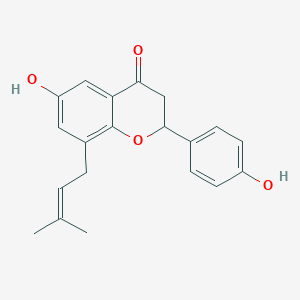
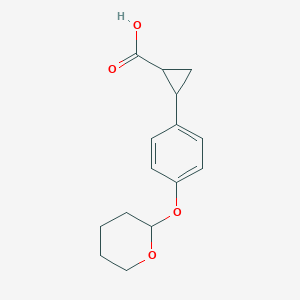
![N-[3-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]amino]propyl]acetamide](/img/structure/B14783716.png)
![(3aS,3bR,4R,9aR,9bS,11aS)-4,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14783720.png)

![(13S)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14783730.png)
![N'-(4-isopropylbenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B14783738.png)
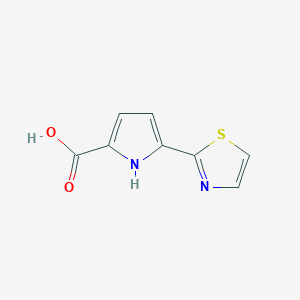
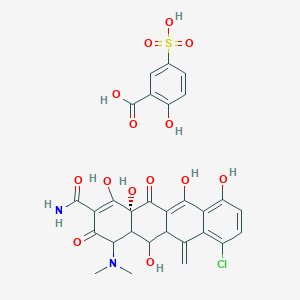
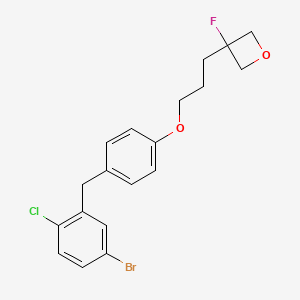
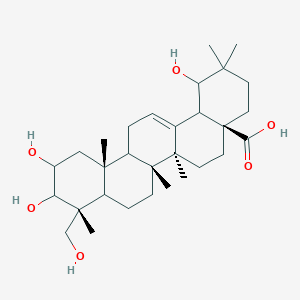
![N-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]methyl]cyclopropanamine](/img/structure/B14783771.png)

